![molecular formula C16H25N3O3 B5854916 N-CYCLOPENTYL-2-{1-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE](/img/structure/B5854916.png)
N-CYCLOPENTYL-2-{1-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE
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Overview
Description
N-CYCLOPENTYL-2-{1-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[45]DECAN-3-YL}ACETAMIDE is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-2-{1-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of cyclopentylamine with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the spirocyclic structure. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-2-{1-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-CYCLOPENTYL-2-{1-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-{1-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, selectivity, and the resulting biochemical pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOPENTYL-2-(6-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL)ACETAMIDE
- N-(2,4-DICHLOROPHENYL)-2-[6-METHYL-2,4-DIOXO-3-(THIETAN-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL]ACETAMIDE
Uniqueness
N-CYCLOPENTYL-2-{1-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-18-15(22)19(11-13(20)17-12-7-3-4-8-12)14(21)16(18)9-5-2-6-10-16/h12H,2-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGZXOOFQZIRFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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